molecular formula C18H24N2O4 B12300485 3-(1-Methylindol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid

3-(1-Methylindol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid

Cat. No.: B12300485
M. Wt: 332.4 g/mol
InChI Key: QFQVIPFCOYBZJD-UHFFFAOYSA-N
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Description

3-(1-Methylindol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylindol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid typically involves multi-step organic reactions. The starting materials often include indole derivatives and various protecting groups to ensure selective reactions.

  • Step 1: Formation of Indole Derivative

    • React 1-methylindole with a suitable halogenating agent under controlled conditions to introduce the desired substituents.
  • Step 2: Protection of Functional Groups

    • Protect the amino group using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.
  • Step 3: Coupling Reaction

    • Couple the protected indole derivative with a suitable carboxylic acid derivative using coupling reagents like EDCI or DCC.
  • Step 4: Deprotection

    • Remove the protecting groups under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1-Methylindol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A well-known plant hormone with similar structural features.

    Tryptophan: An essential amino acid with an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

3-(1-Methylindol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid is unique due to its specific substituents and functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

3-(1-methylindol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid

InChI

InChI=1S/C18H24N2O4/c1-18(2,3)24-17(23)20(5)15(16(21)22)10-12-11-19(4)14-9-7-6-8-13(12)14/h6-9,11,15H,10H2,1-5H3,(H,21,22)

InChI Key

QFQVIPFCOYBZJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CN(C2=CC=CC=C21)C)C(=O)O

Origin of Product

United States

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